molecular formula C9H3Cl2F5O B7996937 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No. B7996937
M. Wt: 293.01 g/mol
InChI Key: OISBPNYNRFKUKW-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is a useful research compound. Its molecular formula is C9H3Cl2F5O and its molecular weight is 293.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Activation of Hydrogen Gas : A study by Blagg and Wildgoose (2016) discusses the synthesis of a hetero-tri(aryl)borane, which demonstrates the ability to act as a Lewis acidic component in Frustrated Lewis Pairs (FLPs) for the heterolytic cleavage of hydrogen gas (Blagg & Wildgoose, 2016).

  • Solvolysis of Fluoro-Phenyl Compounds : Research by Fujio et al. (1997) on the solvolysis rates of various fluoro-phenyl compounds provides insights into the substituent effects, indicating significant influence of the fluoro-phenyl groups on the reaction rates (Fujio, Morimoto, Kim, & Tsuno, 1997).

  • Fluorine-Containing Derivatives Synthesis : A study by Sipyagin et al. (2004) explored the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes. They observed that introducing fluorine-containing, electron-withdrawing substituents enhances the activation of the halogen substituent towards nucleophilic attack (Sipyagin et al., 2004).

  • Antipathogenic Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas with significant antipathogenic activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of fluorine and chlorine atoms on the N-phenyl substituent of the thiourea moiety was correlated with this activity (Limban, Marutescu, & Chifiriuc, 2011).

  • Insecticide Crystal Structure : Cho et al. (2015) analyzed the crystal structure of chlorfluazuron, an insecticide containing dichlorophenyl and pentafluorophenyl groups. This study provides insights into the molecular structure and potential interactions of similar compounds (Cho, Kim, Lee, & Kim, 2015).

  • Organic Polyvalent Chlorine Compound Synthesis : Obaleye and Sams (1984) discussed the synthesis of 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane, highlighting challenges in purification and characterization of such compounds (Obaleye & Sams, 1984).

  • Hydroboration Activity of Borane Compounds : Parks, Piers, and Yap (1998) explored the synthesis and properties of bis(pentafluorophenyl)borane, highlighting its high electrophilicity and reactivity as a hydroboration reagent (Parks, Piers, & Yap, 1998).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F5O/c10-5-1-4(2-6(11)3-5)7(17)8(12,13)9(14,15)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISBPNYNRFKUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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